Product packaging for 1-Bromo-3-(trifluoromethyl)cyclohexane(Cat. No.:CAS No. 1344381-85-6)

1-Bromo-3-(trifluoromethyl)cyclohexane

Cat. No.: B2969887
CAS No.: 1344381-85-6
M. Wt: 231.056
InChI Key: VGLLQVQRQBLTMP-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Cycloalkane Derivatives in Organic Chemistry

Halogenated cycloalkanes are a cornerstone of synthetic organic chemistry, serving as versatile intermediates for the construction of more complex molecular architectures. The carbon-halogen bond, polarized towards the more electronegative halogen, renders the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for a wide array of nucleophilic substitution reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the bromine atom in compounds like 1-Bromo-3-(trifluoromethyl)cyclohexane is an excellent functional group for initiating organometallic reactions. For instance, the formation of Grignard reagents through reaction with magnesium metal transforms the electrophilic carbon of the C-Br bond into a potent nucleophile. This reversal of polarity, known as "umpolung," is a powerful strategy in organic synthesis, enabling the formation of new carbon-carbon bonds with a variety of electrophiles, including aldehydes, ketones, and esters.

Rationale for Focused Academic Inquiry into this compound

The specific academic focus on this compound stems from the intriguing interplay between the bromo- and trifluoromethyl- substituents. The trifluoromethyl (CF3) group is of particular importance in medicinal chemistry due to its unique electronic properties and metabolic stability.

Key characteristics of the trifluoromethyl group that drive research interest include:

High Electronegativity: The fluorine atoms are the most electronegative elements, which strongly polarizes the C-F bonds. This makes the CF3 group a powerful electron-withdrawing group, influencing the reactivity of the entire molecule.

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. nih.gov This high bond energy means that the CF3 group is often resistant to metabolic degradation, a desirable property in the design of pharmaceutical compounds.

Lipophilicity: The introduction of a trifluoromethyl group can significantly increase the lipophilicity (fat-solubility) of a molecule. This property is crucial for a drug's ability to cross cell membranes and interact with biological targets. nih.gov

The presence of both a reactive bromine handle for synthesis and a property-modifying trifluoromethyl group makes this compound a valuable building block for creating novel compounds with potential applications in drug discovery and materials science.

Overview of Key Academic Research Trajectories for the Chemical Compound

While specific, in-depth research on this compound is still an emerging area, its structure suggests several key academic research trajectories based on established chemical principles.

Conformational Analysis: As a 1,3-disubstituted cyclohexane (B81311), this compound exists as cis and trans diastereomers. Each of these can, in turn, exist in different chair conformations. A primary area of investigation would be to determine the most stable conformations for each isomer. Generally, bulky substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org Research would focus on quantifying the energetic preference of the bromo- and trifluoromethyl- groups for the equatorial position to understand the conformational equilibrium of both the cis and trans isomers.

Synthetic Utility and Reactivity Studies: A major research trajectory involves exploring the synthetic utility of this compound. This includes its use in:

Nucleophilic Substitution Reactions: Investigating its reactivity with various nucleophiles to introduce new functional groups. The electron-withdrawing nature of the trifluoromethyl group can influence the rate and mechanism of these reactions.

Organometallic Chemistry: Studying the formation and reactivity of its corresponding Grignard or organolithium reagent. These reagents would serve as trifluoromethyl-cyclohexyl nucleophiles, valuable for synthesizing more complex molecules. mnstate.eduadichemistry.com

Precursor for Medicinal Chemistry: Utilizing the compound as a starting material for the synthesis of new biologically active molecules. The trifluoromethylated cyclohexane scaffold is a desirable motif in drug design. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BrF3 B2969887 1-Bromo-3-(trifluoromethyl)cyclohexane CAS No. 1344381-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLLQVQRQBLTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344381-85-6
Record name 1-bromo-3-(trifluoromethyl)cyclohexane
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Advanced Synthetic Methodologies for 1 Bromo 3 Trifluoromethyl Cyclohexane

Strategic Design of Synthetic Routes to 1-Bromo-3-(trifluoromethyl)cyclohexane

The strategic synthesis of this compound is centered on achieving the desired 1,3-substitution pattern. The powerful electron-withdrawing nature of the trifluoromethyl group heavily influences the reactivity of the cyclohexane (B81311) ring, dictating the feasibility and outcome of various synthetic routes.

Multi-Step Approaches from Precursor Alkanes and Anilines

Multi-step syntheses offer a versatile, albeit longer, pathway to the target compound. These routes often begin with commercially available aromatic compounds, such as anilines or phenols, and build the desired cyclohexane structure through a series of transformations.

A common strategy involves the catalytic hydrogenation of a substituted aromatic ring. For instance, 3-trifluoromethylphenol can be converted to 3-(trifluoromethyl)cyclohexanol (B1333497). chemicalbook.com This hydrogenation is typically carried out using hydrogen gas and a platinum catalyst. chemicalbook.com The resulting cyclohexanol (B46403) derivative serves as a key intermediate. The hydroxyl group can then be converted into a bromide using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), yielding the target this compound.

Alternatively, a route starting from an alkane precursor, (trifluoromethyl)cyclohexane (B1599226), can be employed. This precursor can be synthesized via the catalytic hydrogenation of trifluoromethylbenzene. Once the (trifluoromethyl)cyclohexane is obtained, it can be subjected to bromination, typically a radical-mediated process, to introduce the bromine atom. This final step, however, falls under direct bromination protocols.

Aniline-based routes provide another multi-step option. For example, 2-methyl-3-trifluoromethyl aniline (B41778) can be synthesized from 2-chloro-3-trifluoromethyl aniline through a multi-step process. google.com While not a direct precursor, this illustrates the methods available for creating substituted anilines which could, in principle, be deaminated and hydrogenated to form the required (trifluoromethyl)cyclohexane precursor.

Direct Bromination Protocols in Cyclohexane Systems

Direct bromination methods aim to introduce a bromine atom onto a pre-existing (trifluoromethyl)cyclohexane ring. The success of these methods hinges on controlling the regioselectivity of the halogenation, which is profoundly influenced by the trifluoromethyl substituent.

Electrophilic bromination is not a viable method for functionalizing an alkane like cyclohexane directly. However, an electrophilic addition reaction to an alkene precursor, such as 3-(trifluoromethyl)cyclohexene, provides a powerful pathway. This approach involves the reaction of the alkene with a hydrohalic acid like HBr. utahtech.edumasterorganicchemistry.com

The reaction proceeds via the formation of a carbocation intermediate after the initial protonation of the double bond. libretexts.org The regioselectivity is governed by Markovnikov's rule, which states that the proton will add to the carbon atom that results in the formation of the more stable carbocation. The trifluoromethyl group is strongly electron-withdrawing and destabilizes a positive charge on an adjacent carbon. beilstein-journals.orgnih.gov Therefore, protonation of 3-(trifluoromethyl)cyclohexene will occur at the C-2 position to form a carbocation at C-1, keeping the positive charge as far as possible from the destabilizing CF₃ group. Subsequent attack by the bromide ion at C-1 yields the desired this compound.

Table 1: Electrophilic Addition of HBr to 3-(Trifluoromethyl)cyclohexene

StepDescriptionKey IntermediateProduct
1 Protonation of the C=C double bond by HBr.Secondary carbocation at C-1.-
2 Nucleophilic attack by the bromide ion (Br⁻) on the carbocation.-This compound

The most direct route to this compound from its parent alkane, (trifluoromethyl)cyclohexane, is through free-radical halogenation. youtube.com This reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. wikipedia.orgpearson.com NBS serves as a source of bromine radicals (Br•). wikipedia.org

The regioselectivity of radical bromination is dictated by the stability of the resulting carbon radical intermediate. The established order of radical stability is tertiary > secondary > primary. chemistrysteps.com Bromination is known to be highly selective, favoring abstraction of a hydrogen atom from the most substituted carbon that will lead to the most stable radical. youtube.commasterorganicchemistry.com The trifluoromethyl group, being strongly electron-withdrawing, destabilizes radicals on adjacent carbons (the α and β positions). Therefore, hydrogen abstraction will preferentially occur at a position remote from the CF₃ group. In the (trifluoromethyl)cyclohexane ring, the C-1 position (meta to the CF₃ group) is a secondary carbon that is sufficiently removed from the inductive destabilization of the trifluoromethyl group, making it a likely site for radical formation and subsequent bromination.

Mechanistic Studies in the Synthesis of this compound

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of this specific halogenated cyclohexane.

Investigation of Reaction Intermediates and Transition States

The key to controlling the synthesis of this compound lies in understanding the stability of the reaction intermediates that are formed.

In the electrophilic addition pathway using 3-(trifluoromethyl)cyclohexene, the reaction proceeds through a carbocation intermediate. The transition state leading to this intermediate involves the interaction of the alkene's π-electrons with the incoming proton. Due to the powerful inductive electron-withdrawing effect of the CF₃ group, any developing positive charge (carbocation) on the adjacent C-3 or C-2 carbons would be significantly destabilized. beilstein-journals.orgnih.gov Consequently, the reaction pathway that forms a carbocation at the C-1 position is heavily favored. The transition state for this pathway is lower in energy, leading to the selective formation of the 1-bromo-3-(trifluoromethyl) isomer.

Table 2: Relative Stability of Potential Carbocation Intermediates

Carbocation PositionProximity to CF₃ GroupElectronic Effect of CF₃Predicted Stability
C-1metaMinimal inductive effectMost Stable
C-2orthoStrong destabilizing inductive effectLeast Stable
C-3geminalVery strong destabilizing inductive effectHighly Unstable

In the radical-mediated bromination pathway , the mechanism involves a chain reaction with initiation, propagation, and termination steps. youtube.com

Initiation: A radical initiator or UV light generates a small concentration of bromine radicals (Br•) from NBS.

Propagation:

A bromine radical abstracts a hydrogen atom from the (trifluoromethyl)cyclohexane ring, forming HBr and a cyclohexyl radical. This is the rate-determining and selectivity-determining step. The transition state for this step resembles the alkyl radical product (Hammond's Postulate), so factors that stabilize the radical also lower the activation energy for its formation. masterorganicchemistry.com The CF₃ group is described as "electrophilic" in the context of radical reactions, meaning it destabilizes the electron-rich radical center through induction. nih.gov Therefore, hydrogen abstraction occurs preferentially at the C-1 (or C-5) position, which is furthest from the CF₃ group's influence.

The resulting alkyl radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) or NBS itself to form the product, this compound, and regenerate a bromine radical to continue the chain.

Termination: Two radicals combine to end the chain reaction.

The investigation of these intermediates and their corresponding transition states confirms that the electronic properties of the trifluoromethyl group are the dominant factor in controlling the regiochemical outcome of both the electrophilic and radical-based synthetic strategies.

Elucidation of Stereochemical Control in Synthetic Transformations

The synthesis of this compound, which possesses two stereocenters at the C1 and C3 positions, necessitates precise control over its stereochemistry. The spatial arrangement of the bromine and trifluoromethyl groups can exist as one of four possible stereoisomers (cis and trans pairs of enantiomers). The biological activity and material properties of such a molecule are often dictated by a single stereoisomer, making stereochemical control a critical aspect of its synthesis.

Achieving such control in substituted cyclohexanes is a well-established challenge in organic synthesis. libretexts.orgmasterorganicchemistry.com The conformational rigidity of the cyclohexane ring, which predominantly exists in a chair conformation, plays a crucial role. researchgate.net For instance, in elimination reactions, an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon is often required for the reaction to proceed efficiently. libretexts.orgmasterorganicchemistry.com Similarly, in nucleophilic substitution reactions, the stereochemical outcome (inversion or retention of configuration) is highly dependent on the reaction mechanism (SN1 or SN2) and the orientation of the substituents on the cyclohexane ring.

Strategies to control stereochemistry in the synthesis of molecules like this compound would likely involve diastereoselective or enantioselective approaches. Diastereoselective methods might exploit the inherent steric and electronic properties of a precursor molecule to favor the formation of one diastereomer over another. Enantioselective synthesis could involve the use of chiral catalysts or auxiliaries to selectively produce a single enantiomer.

Optimization and Scalability Considerations in Bromotrifluoromethylcyclohexane Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires meticulous optimization of various reaction parameters to ensure efficiency, safety, and economic viability.

A systematic screening of solvents and reagents is a fundamental step in optimizing the synthesis of this compound. The choice of solvent can significantly influence reaction rates, yields, and even the stereochemical outcome by affecting the solubility of reactants, stabilizing transition states, and influencing reaction pathways. Similarly, the selection of brominating and trifluoromethylating agents is critical.

A hypothetical screening process for a key synthetic step, such as the bromination of a 3-(trifluoromethyl)cyclohexanol precursor, could be organized as follows:

EntryBrominating ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl4)774--
2Phosphorus Tribromide (PBr3)Diethyl Ether (Et2O)0 to 256--
3Triphenylphosphine (PPh3), Bromine (Br2)Dichloromethane (CH2Cl2)02--
4Thionyl Bromide (SOBr2)Toluene1103--

This table is a hypothetical representation of an experimental design for optimizing a bromination reaction and does not represent actual experimental data.

Temperature and pressure are critical parameters that can dramatically affect the efficiency of chemical reactions. For the synthesis of this compound, optimizing these conditions is essential for maximizing yield and minimizing reaction times and side product formation. Higher temperatures generally increase reaction rates but can also lead to decomposition of reactants or products and may negatively impact selectivity. Conversely, lower temperatures can enhance selectivity but may require significantly longer reaction times.

The influence of pressure is particularly relevant for reactions involving gaseous reagents or intermediates. While not immediately apparent for many common bromination or trifluoromethylation reactions, certain specialized procedures could be pressure-dependent.

Process intensification techniques aim to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, these modern approaches could offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis: Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatic reductions in reaction times and improved yields. This technique could be particularly beneficial for steps that are sluggish under conventional heating.

Continuous Flow Methodologies: In a continuous flow setup, reactants are continuously pumped through a reactor where they mix and react. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. For potentially hazardous reactions, the small reaction volume at any given time in a flow reactor significantly enhances safety.

Atom Economy and Environmental Impact Assessments of Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com A high atom economy indicates a more sustainable process with less waste generation.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

To illustrate, consider a hypothetical synthesis of this compound from 3-(trifluoromethyl)cyclohexanol:

C7H11F3O + HBr → C7H10BrF3 + H2O

The molecular weights are approximately:

3-(trifluoromethyl)cyclohexanol (C7H11F3O): 182.16 g/mol

Hydrogen Bromide (HBr): 80.91 g/mol

this compound (C7H10BrF3): 245.05 g/mol

Water (H2O): 18.02 g/mol

The theoretical atom economy for this reaction would be: % Atom Economy = (245.05 / (182.16 + 80.91)) x 100 ≈ 93.2%

This high atom economy suggests that this particular synthetic step is efficient in terms of atom utilization. A comprehensive environmental impact assessment would also consider factors such as the nature and toxicity of solvents and reagents, energy consumption, and the generation of any byproducts.

Stereochemical and Conformational Landscape of 1 Bromo 3 Trifluoromethyl Cyclohexane

Elucidation of Conformational Isomers of 1-Bromo-3-(trifluoromethyl)cyclohexane

The non-planar, puckered structure of the cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation to minimize both angle and torsional strain. The introduction of substituents at the 1 and 3 positions leads to different spatial arrangements and energy levels, which are in dynamic equilibrium through a process known as ring inversion or ring flipping. wikipedia.orglibretexts.org

For 1,3-disubstituted cyclohexanes like this compound, the stability of a given chair conformation is primarily determined by the steric strain arising from 1,3-diaxial interactions. jove.comlibretexts.org These are repulsive forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring. youtube.com Substituents preferentially occupy the more spacious equatorial positions to avoid these unfavorable interactions. libretexts.orglibretexts.org

The molecule exists as two diastereomers: cis and trans. Each of these undergoes ring inversion, leading to an equilibrium between two distinct chair conformers.

cis-1-Bromo-3-(trifluoromethyl)cyclohexane: In the cis isomer, both substituents are on the same face of the ring. This results in two possible chair conformations that rapidly interconvert:

A diequatorial (e,e) conformer where both the bromine and trifluoromethyl groups occupy equatorial positions. This conformation is highly favored as it minimizes steric strain.

A diaxial (a,a) conformer where both groups are in axial positions. This conformer is significantly less stable due to severe 1,3-diaxial interactions between the two bulky substituents themselves, in addition to their interactions with axial hydrogens. The equilibrium will overwhelmingly favor the diequatorial form. libretexts.orgspcmc.ac.in

trans-1-Bromo-3-(trifluoromethyl)cyclohexane: In the trans isomer, the substituents are on opposite faces of the ring. Ring flipping interconverts two axial-equatorial (a,e) conformers:

One conformer has an axial bromine and an equatorial trifluoromethyl group.

The other has an equatorial bromine and an axial trifluoromethyl group.

The two conformers of the trans isomer are not energetically equivalent. libretexts.org The relative stability depends on the steric bulk of the bromine versus the trifluoromethyl group, which is quantified by their respective A-values. The conformation that places the larger group in the equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.orglibretexts.org

The process of ring inversion involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. wikipedia.orgcutm.ac.in However, at room temperature, the energy barrier is easily overcome, leading to a rapid dynamic equilibrium where the most stable chair conformer predominates. libretexts.orgyoutube.com

The preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the A-value. wikipedia.org The A-value represents the energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.org

For the substituents in this compound, experimental data provides the following A-values:

SubstituentA-Value (kcal/mol)Source
Bromine (Br)~0.43 masterorganicchemistry.com
Trifluoromethyl (CF₃)~2.1 - 2.4 rsc.org

The significant difference in these A-values indicates that the trifluoromethyl group is sterically much more demanding than the bromine atom. The lower-than-expected A-value for bromine, despite its atomic size, is attributed to the longer carbon-bromine bond length, which places the atom further from the ring and reduces 1,3-diaxial interactions. masterorganicchemistry.com

Using these A-values, we can predict the equilibrium for the trans isomer. The conformer with the bulky trifluoromethyl group in the axial position would be destabilized by approximately 2.1 kcal/mol, while the conformer with the axial bromine is destabilized by only about 0.43 kcal/mol. Therefore, the equilibrium for trans-1-bromo-3-(trifluoromethyl)cyclohexane will strongly favor the conformation where the trifluoromethyl group is equatorial and the bromine is axial.

For the cis isomer, the energy difference between the diequatorial and diaxial forms is roughly the sum of the individual A-values, resulting in a difference of approximately 2.53 kcal/mol (0.43 + 2.1). This large energy difference confirms that the diequatorial conformer is the overwhelmingly predominant species at equilibrium.

Stereoisomeric Characterization of this compound

The presence of two chiral centers at C1 and C3 means that this compound can exist as a maximum of four distinct stereoisomers (2n, where n=2).

The four stereoisomers group into two pairs of enantiomers. The relationship between a member of one pair and a member of the other pair is diastereomeric. oregonstate.edu

cis Isomers (a pair of enantiomers): The cis configuration, where the Br and CF₃ groups are on the same side of the ring, is chiral. It exists as a pair of non-superimposable mirror images. spcmc.ac.in

trans Isomers (a pair of enantiomers): The trans configuration, where the Br and CF₃ groups are on opposite sides of the ring, is also chiral and exists as a second pair of enantiomers. spcmc.ac.in

Diastereomers, such as the cis and trans isomers, have different physical properties and can be separated by standard laboratory techniques like chromatography or distillation. Enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions. oregonstate.edu

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). For this compound, the priority of the groups attached to the chiral carbons are:

At C1: Br > C6 > C2 > H

At C3: CF₃ > C4 > C2 > H

Applying these rules allows for the unambiguous naming of all four stereoisomers:

(1R,3R)-1-Bromo-3-(trifluoromethyl)cyclohexane (trans)

(1S,3S)-1-Bromo-3-(trifluoromethyl)cyclohexane (trans)

This pair, (1R,3R) and (1S,3S), are enantiomers.

(1R,3S)-1-Bromo-3-(trifluoromethyl)cyclohexane (cis)

(1S,3R)-1-Bromo-3-(trifluoromethyl)cyclohexane (cis)

This pair, (1R,3S) and (1S,3R), are enantiomers.

Any cis isomer is a diastereomer of any trans isomer (e.g., (1R,3S) and (1R,3R) are diastereomers).

Influence of Stereochemistry on Reaction Pathways and Selectivity

The conformation and configuration of substituted cyclohexanes have a profound impact on their chemical reactivity, a field known as conformational analysis. spcmc.ac.in Reaction rates and product distributions are often dictated by the spatial arrangement of the reacting groups.

For reactions like the E2 elimination, a specific stereoelectronic requirement must be met: the leaving group and a proton on an adjacent carbon must be in an anti-periplanar (180°) arrangement. In a cyclohexane chair, this corresponds to a trans-diaxial orientation.

Consider an E2 reaction of this compound. The leaving group is bromine.

For the cis isomer , the most stable conformer is diequatorial. To undergo an E2 reaction, the molecule must first flip to the high-energy diaxial conformation to place the bromine in an axial position. However, in this conformer, the adjacent protons at C2 and C6 are equatorial. Since there is no axial proton anti-periplanar to the axial bromine, the E2 reaction is geometrically disfavored and would proceed very slowly, if at all, from this conformer.

For the trans isomer , the conformational equilibrium is between (Br-eq, CF₃-ax) and (Br-ax, CF₃-eq). As established by the A-values, the conformer with axial bromine and equatorial trifluoromethyl is the more stable of the two. This major conformer has the bromine atom perfectly positioned in an axial orientation, anti-periplanar to the axial hydrogens at C2 and C6. This arrangement is ideal for E2 elimination, suggesting that the trans isomer would undergo this reaction significantly faster than the cis isomer.

Similarly, in nucleophilic substitution reactions (SN2), the nucleophile must attack the carbon atom from the side opposite the leaving group (backside attack). An axial leaving group is generally more accessible to this type of attack than a sterically hindered equatorial group. minia.edu.eg Therefore, the reactivity of the different stereoisomers of this compound would be highly dependent on the conformational population of the reactive species. spcmc.ac.inminia.edu.eg

Reaction Mechanisms and Reactivity Patterns of 1 Bromo 3 Trifluoromethyl Cyclohexane

Unimolecular (SN1/E1) Reaction Pathways

Unimolecular reactions proceed through a carbocation intermediate, and their rates are dependent solely on the concentration of the substrate. Both substitution (SN1) and elimination (E1) pathways share the same rate-determining step and are therefore always in competition. quora.comlibretexts.org

The initial and rate-determining step for both SN1 and E1 reactions is the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. libretexts.org In the case of 1-bromo-3-(trifluoromethyl)cyclohexane, this results in the formation of a secondary carbocation at the C-1 position of the cyclohexane (B81311) ring.

The stability of this carbocation is a critical factor governing the reaction rate. Generally, carbocation stability increases with greater alkyl substitution (tertiary > secondary > primary) due to stabilizing inductive and hyperconjugation effects. libretexts.org However, the presence of the trifluoromethyl group at the C-3 position significantly influences the stability of the carbocation at C-1. The CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). nih.gov This effect destabilizes the adjacent carbocation by pulling electron density away from the positively charged carbon, thus intensifying its electron deficiency. libretexts.org Consequently, the 3-(trifluoromethyl)cyclohexyl carbocation is considerably less stable than an unsubstituted secondary cyclohexyl carbocation, making SN1 and E1 reactions slower for this substrate compared to its non-fluorinated analogs.

Table 1: Factors Influencing Carbocation Stability
FactorEffect on Carbocation at C-1Influence of CF3 Group at C-3
Alkyl Substitution Secondary (stabilizing relative to primary)No direct impact on substitution level
Inductive Effect Electron donation from alkyl groups (stabilizing)Strong electron withdrawal (destabilizing) libretexts.org
Hyperconjugation Stabilization from adjacent C-H bondsNo direct impact

Once the carbocation is formed, it can undergo subsequent reactions that define the products.

SN1 Stereochemistry: The carbocation intermediate has a planar geometry at the positively charged carbon. chemistrysteps.com As a result, the incoming nucleophile (e.g., a solvent molecule like ethanol) can attack from either face of the plane with nearly equal probability. If the starting material is chiral, this leads to the formation of a mixture of stereoisomers. youtube.com For this compound, which has two chiral centers (C-1 and C-3), the SN1 reaction will produce a mixture of diastereomers.

E1 Regioselectivity: In the E1 pathway, a base (typically the solvent) removes a proton from a carbon adjacent (β-position) to the carbocation, forming a double bond. khanacademy.org For the 3-(trifluoromethyl)cyclohexyl carbocation, proton removal can occur from C-2 or C-6, leading to two possible alkene products: 3-(trifluoromethyl)cyclohex-1-ene and 4-(trifluoromethyl)cyclohex-1-ene. E1 reactions are generally regioselective and follow Zaitsev's rule , which predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. orgoreview.com In this case, 3-(trifluoromethyl)cyclohex-1-ene is the more substituted alkene and would be the expected major E1 product. youtube.com

Because SN1 and E1 reactions proceed through the same carbocation intermediate, they are inseparable competing processes. libretexts.org The ratio of substitution to elimination products is influenced by several factors, most notably the function of the reacting solvent and the temperature.

Role of the Reagent: In solvolysis reactions, the solvent acts as both the nucleophile (for SN1) and the base (for E1). The basicity of the solvent plays a role; however, for weak bases like water or alcohols, the competition is finely balanced. quora.com

Effect of Temperature: Temperature is a key determinant in the SN1/E1 competition. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). Substitution reactions typically have a negligible entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. Therefore, increasing the reaction temperature favors the elimination (E1) pathway over the substitution (SN1) pathway. masterorganicchemistry.commasterorganicchemistry.comsciepub.com

Table 2: Conditions Favoring SN1 vs. E1 Pathways
ConditionFavored PathwayReasoning
Low Temperature (e.g., 25°C) SN1The activation energy for substitution is generally lower than for elimination. masterorganicchemistry.com
High Temperature ("Heat") E1The TΔS term in the Gibbs free energy equation becomes dominant, favoring the higher entropy elimination process. sciepub.com
Use of a non-nucleophilic acid (e.g., H₂SO₄ for dehydration of a corresponding alcohol) E1The conjugate base (e.g., HSO₄⁻) is a very poor nucleophile, thus disfavoring the SN1 pathway. masterorganicchemistry.com

Bimolecular (SN2/E2) Reaction Pathways

Bimolecular reactions are concerted, single-step processes where the rate depends on the concentration of both the substrate and the nucleophile/base. For a secondary halide like this compound, SN2 reactions are possible but can be slow due to steric hindrance. E2 eliminations are often a major competing pathway, especially with strong bases.

The E2 reaction has a strict stereoelectronic requirement: the leaving group and the β-hydrogen to be removed must be in an anti-periplanar conformation (a dihedral angle of 180°). masterorganicchemistry.com In a cyclohexane system, this geometric constraint can only be satisfied when both the leaving group (bromine) and the β-hydrogen are in axial positions on adjacent carbons. chemistrysteps.comlibretexts.orglibretexts.org This requirement is often the deciding factor in whether an E2 reaction can occur and which product is formed. ucalgary.calibretexts.org

For this compound, the reaction can only proceed from a chair conformation where the bromine atom is axial.

Trans Isomer: In the more stable conformation of the trans isomer, both the bulky CF3 group and the bromine atom would likely occupy equatorial positions. To meet the E2 requirement, the ring must flip to a less stable conformation that places the bromine in an axial position. libretexts.org This higher energy requirement would slow the rate of the E2 reaction.

Cis Isomer: In the more stable conformation of the cis isomer, one group will be axial and the other equatorial. If the conformation with the axial bromine is sufficiently populated, the E2 reaction can proceed. youtube.com The rate of elimination is directly related to the concentration of the conformer that meets the anti-periplanar requirement. masterorganicchemistry.com

E2 elimination of this compound can potentially yield two different alkenes, as there are β-hydrogens on both C-2 and C-6. The regiochemical outcome is a competition between two directing effects.

Zaitsev's Rule: This rule predicts the formation of the most thermodynamically stable (most substituted) alkene. masterorganicchemistry.com Abstraction of a proton from C-2 would lead to the more substituted 3-(trifluoromethyl)cyclohex-1-ene. This pathway is typically favored when using small, strong bases like sodium ethoxide. orgoreview.com

Hofmann Elimination: This rule predicts the formation of the least substituted alkene. This outcome is favored under two main conditions:

Steric Hindrance: When a bulky base is used (e.g., potassium tert-butoxide), it preferentially abstracts the more sterically accessible proton. masterorganicchemistry.com In this substrate, the protons at C-6 are generally less hindered than the proton at C-2, which is closer to the CF3 group. Thus, a bulky base would favor the formation of 4-(trifluoromethyl)cyclohex-1-ene.

Electronic Effects: The powerful electron-withdrawing CF3 group increases the acidity of the adjacent C-H bonds. researchgate.netlibretexts.org The protons on C-2 are significantly more acidic than those on C-6 due to the proximity of the CF3 group. In some cases, particularly with poor leaving groups or when the transition state has significant carbanionic character, the reaction may be directed by proton acidity, favoring the Hofmann-like product even with a non-bulky base. libretexts.org

The final product distribution will depend on a delicate balance of steric factors (base size), electronic factors (proton acidity), and stereoelectronic constraints (availability of an axial β-hydrogen). libretexts.org

Table 3: Competing Factors in E2 Regioselectivity
FactorFavored ProductGoverning Principle
Small Base (e.g., CH₃CH₂O⁻) Zaitsev Product (3-(trifluoromethyl)cyclohex-1-ene)Formation of the most thermodynamically stable alkene. orgoreview.com
Bulky Base (e.g., (CH₃)₃CO⁻) Hofmann Product (4-(trifluoromethyl)cyclohex-1-ene)Abstraction of the most sterically accessible β-hydrogen. masterorganicchemistry.com
Electronic Effect of CF₃ Group Hofmann-like Product (via C-2 proton)Increased acidity of protons on C-2 may favor their removal. researchgate.netlibretexts.org

Stereospecificity and Inversion of Configuration in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, characterized by its stereospecific nature. For substrates like this compound, where the bromine atom is attached to a stereocenter, the SN2 mechanism proceeds with a complete inversion of configuration at the carbon atom bearing the leaving group. libretexts.orgyoutube.com This phenomenon is a direct consequence of the reaction's concerted mechanism, where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org

This backside attack is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO). As the new bond between the nucleophile and the carbon forms, the C-Br bond simultaneously breaks. youtube.com This process forces the three non-reacting substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. reddit.com

In the context of the cyclohexane ring, this inversion dictates the relative stereochemistry of the product. For example, if the starting material is a cis-isomer (where the bromo and trifluoromethyl groups are on the same face of the ring), the SN2 reaction will exclusively yield the trans-product (where the new nucleophile and the trifluoromethyl group are on opposite faces). Conversely, a trans-isomer will be converted to a cis-product. This stereospecific outcome is a hallmark of the SN2 pathway. youtube.com While the presence of the trifluoromethyl group at the 3-position introduces some steric bulk, it does not prevent the requisite backside attack at the C-1 position, and the principle of inversion of configuration remains the governing stereochemical outcome. brainly.com

Table 1: Stereochemical Outcome of SN2 Reactions on this compound Isomers
Starting IsomerBromine Position (Chair Conformation)Nucleophile Attack TrajectoryProduct Isomer
cisAxialEquatorialtrans
cisEquatorialAxialtrans
transAxialEquatorialcis
transEquatorialAxialcis

Reactivity Profiles Associated with the Trifluoromethyl Moiety within the Cyclohexane Ring

The trifluoromethyl (CF₃) group is a powerful modulator of chemical reactivity due to its unique electronic and steric properties. mdpi.com Its presence on the cyclohexane ring at the 3-position significantly influences the reactivity of the C-Br bond at the 1-position.

The most prominent feature of the CF₃ group is its strong electron-withdrawing nature, which arises from the high electronegativity of the three fluorine atoms. This property exerts a significant inductive effect (-I effect) through the sigma bonds of the cyclohexane framework. researchgate.net This strong electron withdrawal has two major consequences for substitution reactions at C-1:

Deactivation towards SN1/E1 Pathways : Cationic intermediates are destabilized by adjacent electron-withdrawing groups. The CF₃ group at C-3 would strongly destabilize any developing positive charge at C-1 (a secondary carbocation), making reaction pathways that involve a carbocation intermediate, such as SN1 and E1, highly unfavorable.

Activation towards SN2 Pathways : By withdrawing electron density from the C-Br bond, the CF₃ group increases the partial positive charge (electrophilicity) on the C-1 carbon atom. This makes the carbon center more attractive to incoming nucleophiles, thereby increasing its susceptibility to an SN2 attack.

Sterically, the trifluoromethyl group is larger than a methyl group and can influence the conformational equilibrium of the cyclohexane ring. mdpi.com However, being in the 3-position, its direct steric hindrance to a backside nucleophilic attack at C-1 is minimal compared to a substituent at the C-2 position. Therefore, the electronic activation towards the SN2 pathway is the dominant effect governing the reactivity profile of the C-Br bond.

Transition Metal-Catalyzed Transformations Involving the C-Br Bond in Bromotrifluoromethylcyclohexanes

The carbon-bromine bond in this compound serves as a versatile functional handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful way to construct more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed reactions are among the most robust and widely used methods for C-C bond formation. libretexts.org The C(sp³)-Br bond of this compound can be activated by a palladium(0) catalyst to participate in key transformations like the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura coupling involves the reaction of the alkyl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general catalytic cycle involves:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) intermediate.

Transmetalation : The organic group from the boron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The Heck reaction couples the alkyl bromide with an alkene. organic-chemistry.orgyoutube.com An efficient palladium-catalyzed Heck-type reaction has been developed specifically for secondary trifluoromethylated alkyl bromides. beilstein-journals.org The plausible mechanism for these substrates may involve single-electron transfer (SET) pathways to generate a secondary alkyl radical, which then adds to the alkene. This is followed by recombination with the palladium catalyst and subsequent β-hydride elimination to yield the final product. beilstein-journals.orgbeilstein-journals.org This method demonstrates good functional group tolerance and proceeds under relatively mild conditions. beilstein-journals.org

Table 2: Typical Components for Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerPalladium Catalyst (Example)Ligand (Example)Base (Example)Solvent (Example)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(OAc)₂ or Pd₂(dba)₃XPhos, SPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane, DME
Heck Alkene (e.g., Styrene)PdCl₂(PPh₃)₂XantphosKOAcDCE

Other Metal-Mediated Carbon-Carbon Bond Formation Reactions

Beyond palladium, other transition metals can effectively mediate the formation of carbon-carbon bonds starting from alkyl bromides. Nickel-based catalysts, in particular, have emerged as powerful alternatives, often exhibiting complementary reactivity to palladium.

Nickel catalysts, often utilizing bipyridine or phosphine (B1218219) ligands, can couple secondary alkyl bromides with a variety of partners, including organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). These reactions also proceed via an oxidative addition-reductive elimination cycle. In some advanced synthetic strategies, a combination of two different metal catalysts, such as nickel and palladium, can be used in a single pot to achieve selective cross-coupling between two different electrophiles, a strategy known as multimetallic catalysis. nih.gov This approach could potentially allow for the selective reaction of an aryl triflate with a palladium catalyst and this compound with a nickel catalyst, enabling a direct cross-Ullman type reaction. nih.gov These varied metal-mediated transformations highlight the synthetic utility of the C-Br bond in this compound as a key building block in modern organic synthesis.

Advanced Spectroscopic Characterization of 1 Bromo 3 Trifluoromethyl Cyclohexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-bromo-3-(trifluoromethyl)cyclohexane in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with multidimensional experiments, can reveal the connectivity of atoms and the stereochemical relationship between substituents. The molecule can exist as cis and trans diastereomers, and within each, as a pair of rapidly equilibrating chair conformers. The NMR data will be a population-weighted average of these conformational states.

Elucidation of Structure via ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane (B81311) ring protons. The chemical shifts are influenced by the electronegativity and anisotropic effects of the bromine and trifluoromethyl (CF₃) groups.

H1 (methine proton on the carbon bearing bromine): This proton (CH-Br) would appear as the most downfield signal among the ring protons, likely in the range of δ 4.0-4.5 ppm, due to the deshielding effect of the bromine atom. The multiplicity and width of this signal would depend on its axial or equatorial position and the corresponding dihedral angles to adjacent protons. An axial proton would typically show large axial-axial couplings (³J_ax,ax ≈ 8–12 Hz) and smaller axial-equatorial couplings (³J_ax,eq ≈ 2–5 Hz).

H3 (methine proton on the carbon bearing the CF₃ group): This proton (CH-CF₃) would also be shifted downfield, expected around δ 2.5-3.0 ppm, due to the electron-withdrawing nature of the CF₃ group. It would exhibit coupling to both adjacent ring protons and a three-bond coupling (³J_H,F) to the fluorine atoms of the CF₃ group.

Other Ring Protons (CH₂): The remaining eight methylene (B1212753) protons on C2, C4, C5, and C6 would resonate in the upfield region, typically between δ 1.2 and 2.4 ppm. Their signals would be complex and overlapping multiplets due to geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments.

C1 (carbon bearing bromine): This carbon (C-Br) would be found in the range of δ 50-60 ppm.

C3 (carbon bearing the CF₃ group): This carbon (C-CF₃) is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_C,F), with a typical coupling constant of approximately 280-290 Hz. Its chemical shift would be around δ 30-40 ppm (before splitting).

CF₃ Carbon: The carbon of the trifluoromethyl group itself would resonate far downfield, typically around δ 120-130 ppm, and would appear as a quartet due to the ¹J_C,F coupling.

Other Ring Carbons (CH₂): The remaining methylene carbons would appear in the upfield region of the spectrum, between δ 20 and 40 ppm.

Table 1. Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
AtomExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key Coupling Interactions
H1/C14.0 - 4.550 - 60¹H: Vicinal coupling to H2 and H6 protons.
H3/C32.5 - 3.030 - 40 (quartet)¹H: Vicinal coupling to H2 and H4; ³J(H,F) coupling. ¹³C: ¹J(C,F) coupling (~280-290 Hz).
CH₂ Protons1.2 - 2.420 - 40Complex geminal and vicinal couplings.
CF₃-120 - 130 (quartet)¹³C: ¹J(C,F) coupling.

Application of ¹⁹F NMR for Precise Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would provide a clean and direct probe of the CF₃ group's environment.

A single signal would be expected for the three equivalent fluorine atoms of the CF₃ group.

The chemical shift would typically fall in the range of δ -70 to -80 ppm (relative to CFCl₃).

This signal would likely appear as a triplet or a doublet of doublets, depending on the stereochemistry, due to three-bond coupling (³J_F,H) with the methine proton at C3 and potentially smaller, four-bond long-range couplings (⁴J_F,H) to protons on C2 and C4.

Utilization of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Structural Confirmation and Stereochemical Assignment

To unambiguously assign the complex ¹H and ¹³C signals and to determine the stereochemistry, multidimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network, allowing for the tracing of connectivity through the cyclohexane ring. Cross-peaks would connect H1 to the H2 and H6 protons, H3 to the H2 and H4 protons, and so on, confirming the 1,3-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals of H1 and H3 to the carbon signals of C1 and C3, respectively, and assign the protons for each methylene group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is vital for stereochemical assignment. For example, in a specific chair conformation, strong NOE cross-peaks between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions) would be observed. This data would allow for the determination of the relative cis or trans configuration of the bromo and trifluoromethyl groups and their preferred axial or equatorial orientations.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

C-H Stretching: Vibrations for the sp³ C-H bonds of the cyclohexane ring would appear in the 2850-3000 cm⁻¹ region.

C-F Stretching: The C-F bonds of the trifluoromethyl group would produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 650 cm⁻¹. This band is often weak in IR but can be more prominent in the Raman spectrum.

Cyclohexane Ring Vibrations: The spectrum would also contain a series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-C stretching and CH₂ bending, rocking, and twisting modes of the cyclohexane skeleton.

Table 2. Expected Characteristic Vibrational Frequencies for this compound.
Functional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H (sp³ stretch)2850 - 3000Medium-Strong
C-F (stretch)1100 - 1350Very Strong
C-Br (stretch)500 - 650Weak-Medium
CH₂ (bend)~1450Medium

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, this peak would appear as a doublet (M⁺ and M+2) of nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For C₇H₁₀BrF₃, the nominal masses would be at m/z 230 (for ⁷⁹Br) and m/z 232 (for ⁸¹Br).

Fragmentation Analysis: The molecule would undergo fragmentation upon ionization. Common fragmentation pathways would include:

Loss of Bromine: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺) at m/z 151.

Loss of HBr: A peak corresponding to the loss of a hydrogen bromide molecule ([M-HBr]⁺) at m/z 150.

Loss of CF₃: A peak from the loss of the trifluoromethyl radical ([M-CF₃]⁺) at m/z 161/163.

Ring Fragmentation: Cleavage of the cyclohexane ring would lead to a series of smaller fragment ions.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the ultimate proof of its structure. This technique would yield a three-dimensional model of the molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. It would unambiguously determine the relative stereochemistry (cis or trans) and the preferred chair conformation adopted in the crystal lattice. Currently, there are no published crystal structures for this specific compound in crystallographic databases.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 Trifluoromethyl Cyclohexane

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for investigating the properties of molecules like 1-bromo-3-(trifluoromethyl)cyclohexane. researchgate.net A typical DFT study would commence with the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its various possible isomers (cis/trans) and conformers (chair, boat, twist-boat). The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. Key properties that would be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and electronic stability.

Electron Density Distribution: DFT calculations can map the electron density, revealing areas of high and low electron concentration, which is fundamental to understanding chemical bonding and intermolecular interactions.

Mulliken and Natural Population Analysis (NPA): These methods are used to assign partial atomic charges, which can help in understanding the molecule's polarity and electrostatic potential.

A hypothetical data table summarizing the kind of results a DFT study on the chair conformation of cis-1-bromo-3-(trifluoromethyl)cyclohexane might produce is shown below.

ParameterCalculated ValueUnits
Total Energy[Value]Hartrees
HOMO Energy[Value]eV
LUMO Energy[Value]eV
HOMO-LUMO Gap[Value]eV
Dipole Moment[Value]Debye

Prediction of Spectroscopic Parameters via Quantum Mechanical Methods

Quantum mechanical calculations are instrumental in predicting and interpreting various types of molecular spectra. wiley.com For this compound, these methods could be used to simulate spectra that are essential for its experimental characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can then be compared with experimental data to identify characteristic vibrational modes, such as C-H, C-F, and C-Br stretches and bends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants are highly valuable. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be crucial for assigning the signals in an experimental NMR spectrum to specific nuclei within the molecule, aiding in the structural elucidation of its isomers and conformers.

The table below illustrates the type of data that would be generated from such a study.

NucleusPredicted Chemical Shift (ppm)
¹H (at C1)[Value]
¹H (at C3)[Value]
¹³C (at C1)[Value]
¹³C (at C3)[Value]
¹³C (CF₃)[Value]

Comprehensive Exploration of Conformational Energy Landscapes and Isomer Stability

Cyclohexane (B81311) and its derivatives are well-known for their complex conformational behavior, primarily involving the low-energy chair and higher-energy boat and twist-boat conformations. researchgate.netdntb.gov.ua For a substituted cyclohexane like this compound, the presence of two bulky substituents leads to a rich conformational energy landscape. chemrxiv.orgnih.govresearchgate.net

A comprehensive computational exploration would involve:

Identification of Conformers: Systematically identifying all possible chair, boat, and twist-boat conformations for both the cis and trans isomers. For the chair conformations, this includes considering axial and equatorial positions for both the bromo and trifluoromethyl groups.

Energy Calculations: Calculating the relative energies of each conformer using a reliable quantum mechanical method. This would allow for the determination of the most stable conformer (the global minimum on the potential energy surface) and the energy differences between various conformers.

Transition State Searches: Identifying the transition state structures that connect different conformers (e.g., the transition state for chair-flipping). The energy of these transition states determines the activation energy for conformational interconversion.

The stability of the different conformers is governed by steric interactions, such as 1,3-diaxial interactions, which are energetically unfavorable. chegg.com For example, in the chair conformation, both the bromo and trifluoromethyl groups will prefer to occupy the more spacious equatorial positions to minimize steric strain.

A summary of the relative energies for the chair conformers of cis-1-bromo-3-(trifluoromethyl)cyclohexane could be presented as follows:

Conformer (Substituent Positions)Relative Energy (kcal/mol)
Br (eq), CF₃ (eq)0.00 (Reference)
Br (ax), CF₃ (ax)[Value]
Br (eq), CF₃ (ax)[Value]
Br (ax), CF₃ (eq)[Value]

Mechanistic Modeling of Reaction Pathways and Transition States using Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by modeling the potential energy surface that governs the transformation of reactants into products. nih.govnih.gov For this compound, one could investigate various reactions, such as nucleophilic substitution or elimination reactions.

A mechanistic study would typically involve:

Reactant and Product Optimization: Optimizing the geometries of the reactants, products, and any intermediates.

Transition State Location: Locating the transition state structure for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Performing IRC calculations to confirm that the located transition state connects the correct reactants and products.

Activation Energy Calculation: Determining the activation energy (the energy difference between the transition state and the reactants), which is a key factor in determining the reaction rate.

For example, modeling the reaction of this compound with a nucleophile would allow for the comparison of different possible pathways (e.g., Sₙ1 vs. Sₙ2) and the determination of the most favorable reaction mechanism based on the calculated activation energies.

A hypothetical data table for a modeled reaction could look like this:

Reaction ParameterCalculated Value (kcal/mol)
Energy of Reactants[Value]
Energy of Transition State[Value]
Energy of Products[Value]
Activation Energy[Value]
Reaction Enthalpy[Value]

Strategic Applications of 1 Bromo 3 Trifluoromethyl Cyclohexane As a Synthetic Building Block

Utility in the Synthesis of Complex Fluorinated Cycloalkane Derivatives

The presence of the bromo-substituent on the cyclohexane (B81311) ring makes 1-Bromo-3-(trifluoromethyl)cyclohexane an excellent precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility is fundamental to its utility in constructing more elaborate fluorinated cycloalkane derivatives. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, a factor that can be harnessed in synthetic design.

Key synthetic transformations enabling the creation of complex derivatives include:

Cross-Coupling Reactions: The C-Br bond is amenable to participation in palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with various boronic acids or Stille coupling with organostannanes would allow for the introduction of aryl, heteroaryl, or alkenyl groups at the 1-position. Such reactions are pivotal for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles. This allows for the direct introduction of diverse functional groups such as azides (precursors to amines), cyanides (precursors to carboxylic acids and amines), thiols, and alkoxides. SN2-type reactions on similar bromocyclohexane (B57405) systems are known to proceed with inversion of stereochemistry, which can be a powerful tool for controlling the three-dimensional arrangement of substituents on the cyclohexane ring. youtube.comyoutube.com

Grignard Reagent Formation: Treatment with magnesium metal can convert the bromo-compound into its corresponding Grignard reagent. This organometallic intermediate can then react with a variety of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce hydroxylated side chains.

These methodologies collectively allow chemists to leverage the this compound scaffold to build molecules with increased complexity, incorporating the desirable trifluoromethylated cyclohexane motif into larger, more functional structures. st-andrews.ac.uk

Intermediate in the Preparation of Diverse Organic Scaffolds for Chemical Research

A "scaffold" in chemical research refers to the core structure of a molecule to which various functional groups can be attached. This compound is an ideal intermediate for generating a multitude of such scaffolds. Its utility lies in the predictable reactivity of the C-Br bond, which acts as a gateway for diversification. rsc.org By applying standard organic reactions, a single starting material can give rise to a family of related compounds with different functionalities, which is highly efficient for exploring chemical space in research.

The table below illustrates the potential for creating diverse organic scaffolds from this compound through reaction with various nucleophilic and organometallic reagents.

ReagentReaction TypeResulting Scaffold
NaN₃ (Sodium azide)Nucleophilic Substitution1-Azido-3-(trifluoromethyl)cyclohexane
KCN (Potassium cyanide)Nucleophilic Substitution3-(Trifluoromethyl)cyclohexane-1-carbonitrile
R-SH (Thiol) / BaseNucleophilic Substitution1-(Alkylthio)-3-(trifluoromethyl)cyclohexane
R-OH (Alcohol) / BaseNucleophilic Substitution1-Alkoxy-3-(trifluoromethyl)cyclohexane
Mg (Magnesium)Grignard Formation[3-(Trifluoromethyl)cyclohexyl]magnesium bromide
R-B(OH)₂ / Pd catalystSuzuki Coupling1-Aryl/Alkyl-3-(trifluoromethyl)cyclohexane

These resulting scaffolds serve as new starting points for further chemical modification, enabling researchers to systematically investigate how changes in molecular structure affect biological activity or material properties. The ability to readily generate these diverse structures underscores the importance of this compound as a versatile intermediate.

Contribution to the Development of Novel Methodologies in Organic Synthesis

The development of new synthetic methods is crucial for advancing the field of chemistry, allowing for the creation of molecules that were previously inaccessible. nih.gov Substrates like this compound, which possess a unique combination of functional groups and stereochemical properties, can serve as important tools in the development and validation of these new methodologies.

Studying Reaction Mechanisms: The cyclohexane ring provides a conformationally well-defined system. The interplay between the bulky, electron-withdrawing CF3 group and the reactive C-Br bond can be used to probe the steric and electronic demands of new reactions. For example, the stereochemical outcome of a novel substitution or coupling reaction can be studied with greater clarity using a defined diastereomer of this compound.

Development of C-F Bond Formation Techniques: While this compound already contains a CF3 group, related bromofluoroalkanes are used as precursors in methodologies for synthesizing other fluorinated compounds. For example, elimination reactions of vicinal bromofluorides are a known route to vinyl fluorides. orgsyn.org The reactivity of this compound could be explored in novel elimination or rearrangement reactions to access different types of fluorinated structures.

Late-Stage Functionalization: A major goal in modern synthesis is the ability to modify complex, drug-like molecules at a late stage. Methodologies that can selectively activate and replace a C-Br bond in the presence of a robust CF3 group are highly valuable. This compound can act as a model substrate for developing such selective "late-stage functionalization" techniques, including novel photoredox or electrocatalytic methods that operate under mild conditions. nih.gov

By serving as a testbed for new reactions and a precursor for unique molecular architectures, this compound contributes not only as a building block for specific targets but also to the broader expansion of the synthetic chemist's toolkit.

Emerging Research Directions and Future Outlook

Development of Enantioselective and Diastereoselective Synthetic Routes to Pure Isomers

The presence of multiple stereocenters in 1-Bromo-3-(trifluoromethyl)cyclohexane means that it can exist as various stereoisomers. The biological activity and material properties of these isomers can differ significantly. Consequently, a major focus of future research will be the development of synthetic routes that provide precise control over the stereochemical outcome, yielding enantiomerically and diastereomerically pure forms of the molecule.

Current research into the synthesis of related trifluoromethyl-substituted cyclohexanes has laid the groundwork for these future endeavors. For instance, organocatalytic cascade reactions have been successfully employed to produce β-CF3-cyclohexanones with high enantioselectivity (92-99% ee) and in good yields (81-99%). rsc.orgnih.gov These methods, which often utilize cinchona alkaloid-based primary amines, could be adapted to precursors of this compound. The resulting stereodefined ketones could then be subjected to diastereoselective reduction and subsequent bromination to afford the target molecule with high stereochemical purity.

Another promising avenue is the use of chiral dirhodium tetracarboxylates as catalysts in C-H functionalization reactions of cyclohexanes. acs.orgnih.gov This approach has demonstrated high enantioselectivity in the synthesis of complex triarylmethanes derived from cyclohexadiene precursors. acs.orgnih.gov Future work could explore the application of similar catalytic systems to introduce the trifluoromethyl and bromo substituents onto a cyclohexane (B81311) scaffold in a stereocontrolled manner. The development of these synthetic strategies is crucial for unlocking the full potential of this compound in various applications.

Table 1: Comparison of Potential Enantioselective Synthetic Strategies
StrategyKey FeaturesReported EnantioselectivityPotential Application to Target Molecule
Organocatalytic Cascade ReactionMichael/aldol cascade of 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones.92-99% ee for β-CF3-cyclohexanones. rsc.orgnih.govSynthesis of a stereodefined ketone precursor.
Rhodium-Catalyzed C-H FunctionalizationReaction of cyclohexadiene derivatives with diazo compounds using chiral rhodium catalysts.High enantioselectivity for triarylmethane synthesis. acs.orgnih.govStereocontrolled introduction of functional groups onto the cyclohexane ring.

Exploration of Novel Reactivity Under Mild and Sustainable Conditions

The demand for greener and more sustainable chemical processes is a major driving force in modern synthetic chemistry. Future research on this compound will undoubtedly focus on exploring its reactivity under mild and environmentally benign conditions. This includes the use of photocatalysis and other sustainable methods to effect chemical transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. mdpi.comnih.govresearchgate.netresearchgate.net This technology could be applied to this compound to facilitate a variety of reactions. For example, the bromine atom could be activated by a photocatalyst to generate a radical intermediate, which could then participate in coupling reactions with a wide range of partners. researchgate.net This would provide a sustainable alternative to traditional metal-catalyzed cross-coupling reactions. Furthermore, photocatalytic methods have been developed for the trifluoromethylation of various organic molecules, and these could be adapted to introduce the CF3 group onto a cyclohexane precursor in a more sustainable manner. mdpi.comnih.gov

In addition to photocatalysis, other sustainable methodologies for bromination are being explored. These include the in-situ generation of bromine from bromide salts using green oxidants, which avoids the handling of hazardous molecular bromine. researchgate.netbohrium.comnih.govresearchgate.net The application of such methods to the synthesis of this compound would significantly improve the safety and environmental profile of the process.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis. sciety.orgpreprints.orgpreprints.org These powerful computational tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes. sciety.orgpreprints.orgpreprints.orgnih.gov For a molecule like this compound, with its potential for complex stereochemistry and reactivity, AI and ML could be particularly impactful.

One of the key challenges in the synthesis of pure stereoisomers is the prediction of stereoselectivity. Machine learning models, such as random forests and neural networks, are being developed to predict the enantiomeric excess of stereoselective reactions with a high degree of accuracy. researchgate.netresearchgate.netnih.govarxiv.orgrsc.org By training these models on large datasets of known stereoselective reactions, it may become possible to predict the optimal catalyst and reaction conditions to achieve the desired stereoisomer of this compound without the need for extensive experimental screening. researchgate.netresearchgate.netnih.govarxiv.orgrsc.org

Table 2: Applications of AI and Machine Learning in the Synthesis of this compound
ApplicationDescriptionPotential Impact
Stereoselectivity PredictionUsing ML models to predict the enantiomeric and diastereomeric outcome of synthetic steps.Accelerated development of stereoselective syntheses of pure isomers.
Reaction OptimizationAI algorithms to identify optimal reaction conditions for yield and purity.Improved efficiency and sustainability of synthetic processes.
Retrosynthetic AnalysisAI-powered tools to design novel and efficient synthetic routes.Discovery of new and more effective ways to synthesize the target molecule.

Design of Next-Generation Transformations for Enhanced Synthetic Utility

The bromine and trifluoromethyl groups in this compound provide two distinct handles for further chemical modification. A key area of future research will be the design of next-generation transformations that leverage these functional groups to create a diverse range of new molecules with enhanced synthetic utility.

The development of novel cross-coupling reactions for unactivated alkyl bromides is an active area of research. acs.orgprinceton.edursc.orgacs.orgmit.edu While traditional palladium-catalyzed cross-coupling reactions are well-established for aryl and vinyl halides, their application to sp3-hybridized carbon centers can be challenging. mit.edu The development of new catalyst systems, for example, those based on nickel, that can efficiently couple this compound with a variety of organometallic reagents would significantly expand its synthetic utility. rsc.orgmit.edu This would allow for the introduction of a wide range of alkyl, aryl, and other functional groups at the C1 position.

The trifluoromethyl group, while often considered relatively inert, can also be a site for chemical transformation. Recent advances have shown that the C-F bonds in trifluoromethyl groups can be selectively activated and functionalized. rsc.orgresearchgate.net This opens up the possibility of transforming the CF3 group in this compound into other valuable functional groups, such as difluoromethyl or monofluoromethyl groups, which have distinct electronic properties. The ability to selectively functionalize both the C-Br and C-F bonds would make this compound a highly versatile building block for the synthesis of complex fluorinated molecules.

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